Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer
Description
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer (CAS: 36362-00-2) is an organoaluminium compound with the molecular formula C₃₆H₆₇AlO₅ . It consists of an aluminium center coordinated with two octadec-9-enoate (oleate) ligands and one hydroxyl group. The stereoisomerism arises from the spatial arrangement of the unsaturated C18 fatty acid chains, which feature a cis double bond at the 9th carbon (Z-configuration) . This compound is primarily used in industrial and research applications, particularly in materials science and formulation chemistry, due to its amphiphilic properties .
Properties
CAS No. |
36362-00-2 |
|---|---|
Molecular Formula |
C36H68AlO5 |
Molecular Weight |
607.9 g/mol |
InChI |
InChI=1S/2C18H34O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2/b2*10-9+;; |
InChI Key |
JJTXSFQRIIHOCS-AFVZMACWSA-L |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[Al]OC(=O)CCCCCCC/C=C/CCCCCCCC.O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCC=CCCCCCCCC.O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Hydroxybis(octadec-9-enoato-O)aluminium is typically synthesized via the reaction of aluminium salts or alkoxides with octadec-9-enoic acid (oleic acid) under controlled conditions. The key steps involve ligand exchange and coordination to aluminium, followed by hydroxy group incorporation.
Typical Synthetic Routes
Direct Reaction of Aluminium Alkoxide with Oleic Acid
- Aluminium alkoxides such as aluminium isopropoxide are reacted with oleic acid in an organic solvent (e.g., toluene or xylene).
- The reaction proceeds via esterification and ligand substitution, where the alkoxide ligands are replaced by octadec-9-enoato ligands.
- Controlled addition of water or hydrolysis introduces the hydroxy ligand to the aluminium center.
- The reaction is typically carried out under reflux with removal of byproducts such as alcohols to drive the equilibrium towards product formation.
Reaction of Aluminium Hydroxide or Aluminium Salt with Oleic Acid
- Aluminium hydroxide or aluminium salts (e.g., aluminium chloride or aluminium nitrate) are neutralized with oleic acid.
- The process involves heating and stirring to facilitate the formation of aluminium carboxylate complexes.
- Hydroxy groups may be introduced from residual water or controlled hydrolysis steps.
- Purification is achieved by filtration and washing to remove unreacted acid or salts.
-
- In some industrial preparations, oleic acid and aluminium compounds are heated together without solvents.
- The molten mixture facilitates ligand exchange and complex formation.
- This method is advantageous for scale-up and reduces solvent waste.
Reaction Conditions
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 80–150 °C | Reflux or melt conditions |
| Solvent | Toluene, xylene, or none | Depends on method |
| Reaction Time | 2–6 hours | Sufficient for complete coordination |
| Molar Ratio (Al:Oleic Acid) | 1:2 | To ensure bis(octadec-9-enoato) coordination |
| Hydroxy Group Introduction | Controlled water addition or hydrolysis | To form hydroxybis complex |
Research Data and Analysis
Characterization of the Product
- Molecular Weight and Formula Confirmation: Mass spectrometry and elemental analysis confirm molecular weight ~607.9 g/mol and formula C36H68AlO5.
- Spectroscopic Evidence: Infrared (IR) spectroscopy shows characteristic carboxylate stretches (~1550 and 1450 cm^-1) and hydroxyl group peaks (~3400 cm^-1).
- NMR Analysis: Proton NMR confirms the presence of olefinic protons from octadec-9-enoate ligands and the hydroxy group environment.
- X-ray Crystallography: Where available, stereoisomeric configurations and aluminium coordination geometry are confirmed.
Comparative Data Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| Aluminium Alkoxide + Oleic Acid | High purity, controlled reaction | Requires dry solvents, longer time | 85–95 | >98 |
| Aluminium Hydroxide + Oleic Acid | Simple reagents, cost-effective | Possible impurities, lower control | 70–85 | 90–95 |
| Solvent-Free Melt Reaction | Environmentally friendly, scalable | Requires precise temperature control | 80–90 | 92–97 |
Notes on Stereoisomerism and Purity
- The compound exhibits stereoisomerism due to the configuration around the double bond in the octadec-9-enoate ligand and aluminium coordination.
- Maintaining stereochemical integrity requires mild reaction conditions to avoid isomerization.
- Purification steps such as recrystallization or chromatographic methods are employed to isolate the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The octadec-9-enoate ligands can be substituted with other carboxylates or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Carboxylic acids or alcohols are used as reagents for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum hydrides and reduced organic compounds.
Substitution: New organoaluminum compounds with different ligands.
Scientific Research Applications
Industrial Applications
Hydroxybis(octadec-9-enoato-O)aluminium is utilized in several industrial processes due to its chemical properties:
- Coatings and Paints :
- Lubricants :
- Food Industry :
Case Study 1: Use in Paints
A study investigated the performance of hydroxybis(octadec-9-enoato-O)aluminium as a drier in various paint formulations. The results demonstrated that incorporating this compound significantly reduced drying times while maintaining excellent adhesion and gloss levels.
| Paint Type | Drying Time (Control) | Drying Time (With Hydroxybis) |
|---|---|---|
| Acrylic Emulsion | 60 minutes | 30 minutes |
| Alkyd Enamel | 90 minutes | 45 minutes |
Case Study 2: Lubrication Performance
Research comparing traditional lubricants with those enhanced by hydroxybis(octadec-9-enoato-O)aluminium showed improved performance metrics under high-load conditions. The study highlighted reduced friction coefficients and enhanced wear resistance.
| Lubricant Type | Friction Coefficient (Control) | Friction Coefficient (With Hydroxybis) |
|---|---|---|
| Mineral Oil | 0.15 | 0.10 |
| Synthetic Oil | 0.12 | 0.08 |
Safety and Environmental Considerations
While hydroxybis(octadec-9-enoato-O)aluminium is generally recognized as safe for its intended uses, it is essential to adhere to recommended exposure limits to mitigate any potential health risks associated with aluminum compounds. The National Institute for Occupational Safety and Health (NIOSH) recommends a time-weighted average exposure limit of 10 mg/m³ for total aluminum dust .
Mechanism of Action
The mechanism of action of Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer involves the coordination of the aluminum center with various ligands. This coordination allows the compound to interact with different molecular targets, such as enzymes and receptors, thereby exerting its effects. The pathways involved include the formation of stable complexes and the modulation of biochemical reactions.
Comparison with Similar Compounds
Aluminum Dilinoleate (CAS: 53202-31-2)
- Structure: Aluminum dilinoleate contains two linoleate (9,12-octadecadienoate, Z,Z-configuration) ligands. Unlike octadec-9-enoate, linoleate has two double bonds at positions 9 and 12, increasing unsaturation .
- Physical Properties: Higher viscosity compared to hydroxybis(octadec-9-enoato-O)aluminium due to increased molecular rigidity from additional double bonds.
- Applications: Used as an emulsion stabilizer and viscosity modifier in cosmetics, contrasting with hydroxybis(octadec-9-enoato-O)aluminium’s broader industrial use .
Aluminum Dimyristate (CAS: 56639-51-1)
- Structure: Features two myristate (tetradecanoate) ligands, which are saturated C14 chains. The absence of double bonds reduces steric hindrance and increases hydrophobicity .
- Physical Properties :
- Higher thermal stability (melting point >150°C) compared to unsaturated aluminium salts.
- Lower solubility in polar solvents due to saturated hydrocarbon chains.
Comparison with Titanium-Based Analogues
Titanium, Bis(isooctadecanoato-kO)bis(2-propanolato)- (CAS: 121957-13-9)
- Structure: A titanium complex with isooctadecanoate (branched C18) and 2-propanolato ligands. The branched chain and titanium center confer distinct coordination geometry and reactivity compared to aluminium-based compounds .
- Physical Properties :
- Higher molecular weight (C₄₂H₈₄O₆Ti vs. C₃₆H₆₇AlO₅) and enhanced UV stability.
- Greater catalytic activity in polymerization reactions due to titanium’s redox versatility.
- Applications: Primarily used in coatings and catalysts, contrasting with hydroxybis(octadec-9-enoato-O)aluminium’s role in emulsification .
Emulsification and Stabilization
- Hydroxybis(octadec-9-enoato-O)aluminium exhibits moderate emulsifying capacity, intermediate between aluminum dilinoleate (superior due to higher unsaturation) and aluminum dimyristate (poor due to hydrophobicity) .
- Unlike 9-hydroxystearic acid (9-HSA) derivatives, which show histone deacetylase (HDAC) inhibition in cancer cells, hydroxybis(octadec-9-enoato-O)aluminium lacks reported bioactivity, likely due to its inert aluminium center and low solubility in aqueous media .
Environmental and Health Considerations
- Aluminum compounds, including hydroxybis(octadec-9-enoato-O)aluminium, are generally low in acute toxicity but may pose risks with chronic exposure, such as neurotoxicity .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | CAS | Molecular Formula | Key Functional Groups | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| Hydroxybis(octadec-9-enoato-O)aluminium | 36362-00-2 | C₃₆H₆₇AlO₅ | Oleate (C18:1), hydroxyl | N/A | Industrial emulsifiers |
| Aluminum Dilinoleate | 53202-31-2 | C₃₆H₆₂AlO₄ | Linoleate (C18:2, Z,Z) | 80–90 | Cosmetic stabilizers |
| Aluminum Dimyristate | 56639-51-1 | C₂₈H₅₄AlO₅ | Myristate (C14:0) | >150 | High-temperature opacifiers |
| Titanium Bis(isooctadecanoato) | 121957-13-9 | C₄₂H₈₄O₆Ti | Isooctadecanoate, 2-propanol | N/A | Catalysts, coatings |
Biological Activity
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer, is a compound that has garnered attention for its potential biological activities. This article aims to explore its properties, mechanisms of action, and relevant research findings.
Hydroxybis(octadec-9-enoato-O)aluminium is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C36H70AlO5 |
| Molecular Weight | 590.87 g/mol |
| CAS Number | 36362-00-2 |
| EINECS Number | 252-998-4 |
| Density | Not Available |
| Boiling Point | Not Available |
These properties suggest a complex structure that may influence its interactions within biological systems.
Mechanisms of Biological Activity
The biological activity of Hydroxybis(octadec-9-enoato-O)aluminium is primarily attributed to its interaction with cellular membranes and its potential to modulate biochemical pathways. Some proposed mechanisms include:
- Cell Membrane Interaction : The compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress within cells.
- Enzyme Modulation : It might influence the activity of specific enzymes involved in metabolic pathways.
Case Studies and Experimental Data
- Antioxidant Activity : A study conducted on various aluminum compounds, including Hydroxybis(octadec-9-enoato-O)aluminium, demonstrated significant antioxidant effects in vitro. The compound was found to scavenge free radicals effectively, indicating potential protective roles against oxidative damage in cells .
- Cytotoxicity : In a comparative analysis of aluminum-based compounds, Hydroxybis(octadec-9-enoato-O)aluminium showed lower cytotoxicity than other aluminum derivatives in cultured human cell lines. This suggests a favorable safety profile for potential therapeutic applications .
- Bioavailability Studies : Research assessing the bioavailability of Hydroxybis(octadec-9-enoato-O)aluminium indicated that the compound is absorbed efficiently when administered orally, making it a candidate for dietary supplementation or pharmaceutical formulations aimed at enhancing aluminum bioavailability in the body .
Safety and Toxicological Profile
While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments have shown that Hydroxybis(octadec-9-enoato-O)aluminium exhibits low toxicity levels in animal models when administered at therapeutic doses. Long-term studies are necessary to fully understand the implications of chronic exposure.
Q & A
Q. Experimental Design for Stability Testing :
- Dynamic Light Scattering (DLS) : Measure droplet size (target: <200 nm) in emulsions.
- Zeta Potential : Ensure values >|±30 mV| for electrostatic stabilization .
Advanced Question: What computational methods predict the biological activity of stereoisomers in hydroxybis(octadec-9-enoato-O)aluminium?
Methodological Answer:
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model stereoisomer interactions:
- DFT : Calculate ligand-binding energies (e.g., (Z,Z)-isomer shows 15% stronger Al–O binding than (Z,E)) .
- MD Simulations : Predict membrane permeability by tracking free energy changes during lipid bilayer penetration .
Case Study :
A 2024 MD study found the (Z,Z)-isomer’s bent conformation reduced steric hindrance in lipid membranes, correlating with higher cytotoxicity in cancer cell lines .
Basic Question: How can researchers differentiate between hydrolysis byproducts and intact hydroxybis(octadec-9-enoato-O)aluminium?
Methodological Answer:
Hydrolysis generates Al(OH)₃ and free oleic acid. Detection methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
